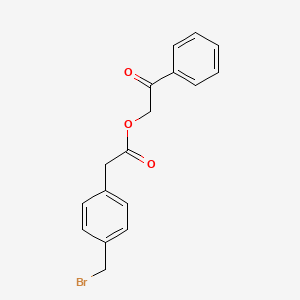

![molecular formula C9H11NO2 B1296852 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine CAS No. 6324-89-6](/img/structure/B1296852.png)

2,2-Dimethylbenzo[d][1,3]dioxol-5-amine

Overview

Description

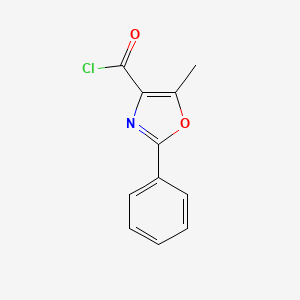

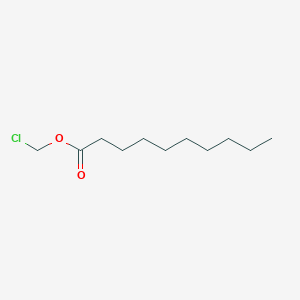

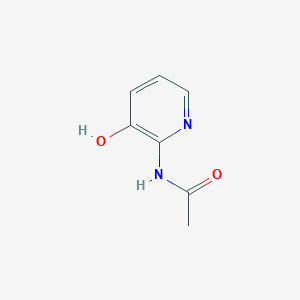

2,2-Dimethylbenzo[d][1,3]dioxol-5-amine is a useful research chemical . It is a heterocyclic compound with a unique chemical structure. It has a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol .

Molecular Structure Analysis

The InChI code for 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine is 1S/C9H11NO2/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5H,10H2,1-2H3 . This indicates the presence of two methyl groups attached to a benzodioxol ring, with an amine group attached to the 5-position of the ring .Physical And Chemical Properties Analysis

2,2-Dimethylbenzo[d][1,3]dioxol-5-amine has a boiling point of 269.3 °C . It is a viscous liquid to solid at room temperature . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications

Pharmaceutical Research: Anticancer Agents

The structure of 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine has been utilized in the design and synthesis of compounds with potential anticancer properties. Researchers have explored its derivatives for activity against various cancer cell lines, such as prostate, pancreatic, and acute lymphoblastic leukemia . The compound’s ability to fuse with heteroaryl moieties has led to the identification of analogs with significant inhibitory concentrations (IC50 values) against these cell lines, indicating its promise as a scaffold for developing new anticancer drugs.

Material Science: Sensor Development

In the field of material science, derivatives of 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine have been investigated for their application in sensor technology. Specifically, the compound has been used in the development of electrodes for small organic molecule sensors, demonstrating its utility in the creation of Transition Metal Ion (TMI) sensors . This application highlights the compound’s versatility and its potential in the advancement of sensor technology.

Organic Chemistry: Synthesis of Novel Compounds

The benzodioxol moiety present in 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine is a key feature in the synthesis of novel organic compounds. For instance, it has been incorporated into the synthesis of diselenide derivatives, which have applications in the study of selenium-labeled radiopharmaceuticals . This showcases the compound’s role in expanding the repertoire of organic synthesis and contributing to the development of new chemical entities.

Neuroscience: Monoaminergic System Studies

In neuroscience, the structural analogs of 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine have been used to study the effects of drugs on monoaminergic systems. These studies involve binding to dopamine, serotonin, and norepinephrine transporters and inhibiting the reuptake of these neurotransmitters, which is crucial for understanding the action of psychoactive substances .

Chemical Safety and Handling

The compound and its derivatives are classified as Dangerous Goods for transport, necessitating careful handling and storage. Research involving 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine requires adherence to safety protocols to prevent hazards associated with its use . This aspect is critical for ensuring the safety of researchers and the environment.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name |

2,2-dimethyl-1,3-benzodioxol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQXAAQXRCQINZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=C(O1)C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283476 | |

| Record name | 2,2-dimethyl-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylbenzo[d][1,3]dioxol-5-amine | |

CAS RN |

6324-89-6 | |

| Record name | 6324-89-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dimethyl-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-2H-1,3-benzodioxol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.